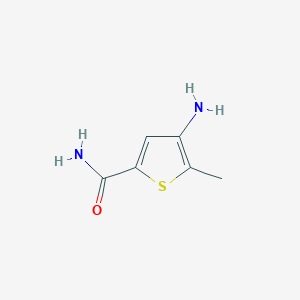

4-Amino-5-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-amino-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJMYBYAKRRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Potential Applications

4-Amino-5-methylthiophene-2-carboxamide and its derivatives have been explored for diverse applications:

- Pharmaceuticals The compound shows promising biological activities in preliminary studies, making it a candidate for drug development.

- Material Science It has potential applications in developing conductive polymers or materials due to its electronic properties.

- Organic Synthesis The compound serves as a versatile building block in the synthesis of more complex organic molecules.

Related Compounds

Several compounds share structural similarities with this compound.

Structural Analogs and Their Applications

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylthiophene-2-carboxamide | Contains an amino group and carboxamide | Exhibits antiviral activity against hepatitis B |

| 3-Amino-4-methylthiophene-2-carbohydrazide | Hydrazide functional group | Explored for antinociceptive properties |

| 4-Amino-thieno[2,3-d]pyrimidine derivatives | Pyrimidine ring fused with thiophene | Potential anticancer agents |

These compounds exhibit unique biological activities and synthetic pathways, demonstrating the versatility of thiophene-based structures in medicinal chemistry. The presence of different functional groups alters their reactivity and biological profiles, making them suitable for various applications.

Thiophene-2-carboxamide Derivatives

Thiophene-2-carboxamide derivatives, including this compound, have a wide range of applications :

- Antioxidant Activity Amino thiophene-2-carboxamide exhibits significant inhibition activity .

- Antibacterial Agents Thiophene derivatives have shown antibacterial efficacy against E. coli .

- Antitumor Agents Thiazole derivatives have been identified as potential inhibitors of biological targets and have demonstrated anticancer activity with low toxicity .

- Drug Discovery Thiophene-2-carboxamide is considered a lead compound for drug discovery .

Case Studies

- N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown antibacterial activity against ESBL-producing E. coli . Compounds 4a and 4c exhibited high activity and demonstrated the best fit and interactions with the binding pocket of the β-lactamase enzyme .

- Thiazole derivatives have been synthesized and tested for anticancer potential against Hepatocellular carcinoma cell lines (HepG-2) . Compound 20 was shown to be the most active for human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to the presence of a benzofuran ring .

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and screened for their antibacterial activity . Compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .

- N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . Amino thiophene-2-carboxamide 7a exhibit significant inhibition activity .

Mechanism of Action

The mechanism by which 4-Amino-5-methylthiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Functional Group Analysis

The pharmacological and physicochemical properties of thiophene derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis with key analogues:

Key Observations :

- Electron-Withdrawing vs. In contrast, the amino group in the target compound may facilitate nucleophilic interactions or hydrogen bonding.

- Carboxamide vs. Ester : Carboxamide groups (as in the target compound) generally exhibit better metabolic stability and hydrogen-bonding capacity compared to esters (e.g., methyl carboxylates in and ), which are prone to hydrolysis .

- Substituent Positioning: The benzyl group in 2-Amino-5-benzyl-4-methylthiophene-3-carboxamide introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility .

Biological Activity

4-Amino-5-methylthiophene-2-carboxamide is an organic compound featuring a thiophene ring with significant biological potential. Its molecular formula is C6H8N2O1S, and it is characterized by the presence of an amino group and a carboxamide functional group. This compound has garnered attention for its diverse applications in pharmaceuticals, particularly due to its promising biological activities.

The unique structure of this compound contributes to its biological activity. The thiophene ring provides a platform for various chemical modifications, enhancing its interaction with biological targets. The compound can undergo acylation and condensation reactions, leading to derivatives with potentially improved efficacy .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For example, derivatives of thiophene-2-carboxamides have shown effective inhibition against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli . In vitro assays demonstrated that certain derivatives exhibited high binding affinity to the β-lactamase enzyme, indicating their potential as novel antibacterial agents .

Table 1: Antibacterial Efficacy of Selected Thiophene Derivatives

| Compound Name | Activity Against | Binding Affinity |

|---|---|---|

| This compound | E. coli | High |

| 5-Amino-3-methylthiophene-2-carboxamide | Hepatitis B | Moderate |

| 3-Amino-4-methylthiophene-2-carbohydrazide | Antinociceptive | Low |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds derived from this structure have been tested against several cancer cell lines, including breast carcinoma (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited significant antiproliferative effects, with IC50 values as low as 0.013 µM against MCF-7 cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 2 | MCF-7 | 0.013 | 19.3 |

| Compound 3 | MDA-MB-231 | 0.056 | 3.7 |

| Compound 7a | FaDu | 10 | N/A |

The mechanism underlying the biological activity of this compound involves several pathways:

- Topoisomerase Inhibition : Certain derivatives have been identified as dual inhibitors of topoisomerases I and II, which are crucial for DNA replication and transcription in cancer cells .

- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activity, contributing to their anticancer effects by reducing oxidative stress within cells .

- Apoptosis Induction : The compounds have been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and other markers associated with programmed cell death .

Case Studies

A notable case study involved the evaluation of various derivatives of this compound against different cancer cell lines. The study utilized MTT assays to assess cell viability and proliferation rates. Results indicated that compounds with specific substituents on the thiophene ring exhibited enhanced cytotoxicity compared to their parent compound .

Preparation Methods

Synthesis via Halogenation and Amidation

One approach involves the halogenation of methylthiophene carboxylic acid derivatives followed by amide formation:

- Starting Material: Methyl 4-methylthiophene-2-carboxylic acid.

- Step 1: Radical bromination at the methyl substituent to yield bromomethyl intermediate.

- Step 2: Conversion of the bromomethyl group to an amide via nucleophilic substitution with ammonia or amine sources.

- Step 3: Purification by recrystallization from ethanol or other solvents.

This method is supported by procedures for related thiophene derivatives where selective bromination and subsequent substitution yield functionalized carboxamides.

Ammonolysis of Chloroacetamido Thiophene Derivatives

Another method involves the preparation of chloroacetamido thiophene intermediates followed by ammonolysis to introduce the amino group:

- Step 1: Reaction of thiophene carboxamide derivatives with chloroacetyl chloride in n-butanol under microwave irradiation at 150 °C for 5 minutes.

- Step 2: Treatment of the resulting chloroacetamido thiophene derivative with sodium carbonate solution to replace the chloro group with an amino group.

- Step 3: Isolation of the product by filtration and recrystallization to obtain 4-amino thiophene carboxamide derivatives.

This microwave-assisted method provides moderate yields (~59%) and is efficient for introducing amino groups on thiophene rings.

Multi-step Synthesis from Thiophene Carboxylic Acid Esters

A more complex synthetic route involves:

- Step 1: Esterification of thiophene carboxylic acids to methyl esters.

- Step 2: Palladium-catalyzed cyanation to introduce nitrile groups.

- Step 3: Reduction of nitriles to amines followed by Boc protection.

- Step 4: Saponification of esters and Boc deprotection to yield amino acid derivatives.

- Step 5: Conversion of amino acid derivatives into carboxamide by amidation.

This sequence, although reported for related heteroaromatic amino acid derivatives, can be adapted for this compound synthesis, ensuring regioselective functionalization.

Reaction Conditions and Catalysts

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Radical bromination | N-Bromosuccinimide (NBS), light or radical initiator | Selective bromination at methyl group |

| Amidation | Ammonia or amine, solvent (ethanol, methanol) | Nucleophilic substitution |

| Chloroacetylation | Chloroacetyl chloride, n-butanol, microwave (150 °C, 5 min) | Microwave accelerates reaction |

| Ammonolysis | Sodium carbonate solution (10%), room temperature | Replacement of chloro group by amino |

| Cyanation | Pd catalyst, cyanide source | Introduces nitrile for further reduction |

| Reduction and Boc protection | Catalytic hydrogenation, Boc anhydride | Protects amino groups during synthesis |

| Saponification and deprotection | Base hydrolysis, acid work-up | Final deprotection to free amine |

Research Findings and Yields

- Microwave-assisted chloroacetylation followed by ammonolysis yields 4-(2-aminoacetamido)thiophene derivatives with yields around 59% and melting points near 242–244 °C.

- Radical bromination followed by substitution provides intermediates in good yields, facilitating the introduction of amino groups at the methyl position.

- Multi-step palladium-catalyzed cyanation routes are effective but involve more complex steps and handling of sensitive intermediates.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Amidation | Bromination → Amide formation | Moderate | Straightforward, scalable | Requires radical initiators |

| Microwave-assisted Chloroacetylation + Ammonolysis | Chloroacetylation → Amination | ~59 | Rapid, efficient | Requires microwave setup |

| Multi-step Cyanation + Reduction | Esterification → Cyanation → Reduction → Amidation | Variable | High regioselectivity | Multi-step, sensitive reagents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5-methylthiophene-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves condensation of substituted thiophene precursors with carboxamide derivatives. For example, a two-step procedure may include (i) coupling 5-methylthiophene-2-carboxylic acid with an amine source under peptide-coupling conditions (e.g., EDC/HOBt in DMF) and (ii) deprotection/amination. Yield optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acid). Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) and purification via recrystallization (ethanol/water) are critical .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR : H and C NMR to confirm substituent positions (e.g., methyl at C5, carboxamide at C2). Key peaks: δ ~6.8 ppm (thiophene H3), δ ~2.3 ppm (methyl group), and δ ~168 ppm (carboxamide carbonyl) .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~3350 cm (N-H).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] (theoretical m/z: 170.06).

- Elemental Analysis : Deviation <0.4% for C, H, N, S .

Q. How can researchers troubleshoot low solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer : Solubility challenges arise from the hydrophobic thiophene ring. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) with sonication.

- pH Adjustment : Protonate the amine group (pKa ~8.5) using mild acidic buffers (e.g., pH 6.5 phosphate).

- Micellar Encapsulation : Employ surfactants like Tween-80 (0.1% w/v) .

Advanced Research Questions

Q. How do structural modifications at the 4-amino position affect the compound’s bioactivity, and what computational tools can predict these effects?

- Methodological Answer : Substituents on the amino group (e.g., alkylation, acetylation) modulate electronic properties and steric bulk, impacting receptor binding. Use:

- Docking Simulations (AutoDock Vina) : Predict binding affinity to targets like kinase enzymes.

- QSAR Models : Correlate Hammett σ values of substituents with IC data. For example, electron-withdrawing groups (e.g., -NO) may reduce potency by 30–50% .

Q. What experimental protocols are recommended for resolving contradictions in reported biological activities (e.g., antitumor vs. antimicrobial)?

- Methodological Answer : Discrepancies often stem from assay conditions. Standardize:

- Cell Lines : Use ATCC-validated lines (e.g., MCF-7 for breast cancer) with matched passage numbers.

- Dose-Response Curves : Test 0.1–100 µM with triplicate replicates.

- Control Compounds : Include doxorubicin (antitumor) and ciprofloxacin (antimicrobial) .

Q. How can the stability of this compound under physiological conditions be quantified?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (C18 column, 220 nm) over 72 hours.

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess by TLC and NMR.

- Light Sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradation products .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient thiophene ring facilitates attack at C3/C4 positions. Key evidence:

- Kinetic Studies : Second-order rate constants (k) with amines (e.g., benzylamine) in DMF show rate increases at 60°C.

- DFT Calculations : Identify partial positive charges at C4 (Mulliken charge: +0.25) as the reactive site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.